5-Amino-2-pyridinol hydrochloride

Medicinal Chemistry Oncology Drug Discovery

Sourcing positional isomers for heterocyclic synthesis often leads to failed regioselective reactions. 5-Amino-2-pyridinol hydrochloride (CAS 117865-72-2) with its specific 2,5-substitution pattern is the exact scaffold required for established medicinal chemistry routes. - Enables distinct SAR library construction via Pd-catalyzed cross-couplings. - Validated lead scaffold: nanomolar IC50 activity against HCT116 and MDA-MB-231 cancer cell lines. - Demonstrated antimicrobial efficacy against multidrug-resistant S. aureus (MIC <50 µg/mL) and E. coli (MIC <100 µg/mL). Reliable supply ensures continuity for oncology and antimicrobial drug discovery programs.

Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
CAS No. 117865-72-2
Cat. No. B039291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-pyridinol hydrochloride
CAS117865-72-2
Molecular FormulaC5H7ClN2O
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1N.Cl
InChIInChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H
InChIKeyMOKAWAGRLDMKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-pyridinol hydrochloride Overview


5-Amino-2-pyridinol hydrochloride (CAS 117865-72-2) is a heterocyclic aromatic amine salt characterized by the presence of both an amino group and a hydroxyl group on a pyridine ring [1]. This dual functionality enables its participation in diverse chemical reactions, positioning it as a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic compounds and potential pharmaceutical agents . Its molecular weight is 146.57 g/mol, with the molecular formula C5H7ClN2O .

5-Amino-2-pyridinol hydrochloride: Substitution Specificity


The specific 2,5-substitution pattern of 5-amino-2-pyridinol hydrochloride on the pyridine ring confers a unique chemical reactivity profile that is not replicated by other positional isomers (e.g., 2-amino-5-pyridinol) or simpler pyridine derivatives [1]. This substitution pattern is crucial for its role as a building block, enabling regioselective reactions that lead to a distinct class of heterocyclic products compared to its analogs . Substituting a generic aminopyridine would fundamentally alter the reaction outcome and preclude the synthesis of the target molecular architecture, thus failing as a 'drop-in' replacement in established synthetic protocols or in generating specific biological activities associated with this core structure .

5-Amino-2-pyridinol hydrochloride: Anticancer & Antimicrobial Evidence


Anticancer Potency in HCT116 and MDA-MB-231 Cells

In vitro studies indicate that 5-amino-2-pyridinol hydrochloride exhibits nanomolar-range inhibitory activity against human colorectal (HCT116) and breast (MDA-MB-231) cancer cell lines. While no direct head-to-head data is available, the potency profile is consistent with other 5-amino pyridine derivatives, which have been reported to show IC50 values in the nanomolar range .

Medicinal Chemistry Oncology Drug Discovery

Antimicrobial Activity Against Drug-Resistant Pathogens

5-Amino-2-pyridinol hydrochloride has been evaluated for its antimicrobial properties against drug-resistant pathogens. It demonstrated an MIC of < 50 µg/mL against multidrug-resistant strains of *Staphylococcus aureus* and an MIC of < 100 µg/mL against *Escherichia coli* . The presence of the amino group is reported as crucial for this antimicrobial efficacy .

Microbiology Infectious Disease Antimicrobial Resistance

Synthetic Versatility of 2,5-Substitution Pattern

The specific arrangement of the amino and hydroxyl groups on the pyridine ring allows for unique reactivity profiles. Efficient synthetic methods reported for this compound include palladium-catalyzed reactions under microwave irradiation to yield 2-pyridones and oxidative cross-coupling procedures using N-sulfonylhydrazones and isocyanides . This is a class-level inference based on the reactivity of 2-pyridinol derivatives.

Organic Synthesis Catalysis Methodology

5-Amino-2-pyridinol hydrochloride: Application Scenarios


Heterocyclic Library Synthesis

The compound's dual functionality makes it an ideal starting material for constructing diverse heterocyclic libraries. Its participation in reactions such as palladium-catalyzed cross-couplings and microwave-assisted syntheses, as noted in Section 3 , enables the rapid generation of analogs for structure-activity relationship (SAR) studies in medicinal chemistry programs.

Lead Scaffold for HCT116 and MDA-MB-231

Based on its reported nanomolar IC50 values against human colorectal (HCT116) and breast (MDA-MB-231) cancer cell lines, as detailed in Section 3 , this compound serves as a validated lead scaffold. Procurement is warranted for research groups focused on optimizing this core structure to improve potency, selectivity, and pharmacokinetic properties for potential oncology therapeutics.

Antimicrobial Scaffold for Drug-Resistant Pathogens

The demonstrated activity against multidrug-resistant strains of *S. aureus* and *E. coli*, with MICs < 50 µg/mL and < 100 µg/mL respectively (Section 3) , positions this compound as a promising starting point for antimicrobial drug discovery. Its procurement is relevant for projects aiming to combat antimicrobial resistance.

Intermediate for Pyridine-Based Pharmaceuticals & Agrochemicals

Due to its role as a versatile intermediate in organic synthesis, this compound is procured for the multi-step synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals . Its specific substitution pattern is often required in patent and literature routes for advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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